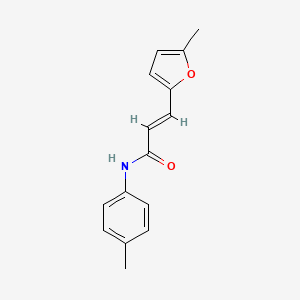
3-(5-methyl-2-furyl)-N-(4-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-2-furyl)-N-(4-methylphenyl)acrylamide is a chemical compound that has gained attention in scientific research due to its potential biochemical and physiological effects. This compound is also known as MAFP and has been used in various studies to investigate its mechanism of action and potential therapeutic applications.
作用机制
MAFP works by inhibiting the activity of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is responsible for the biosynthesis of endocannabinoids. Endocannabinoids are lipid molecules that bind to cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects. By inhibiting NAPE-PLD, MAFP reduces the production of endocannabinoids, which can lead to a decrease in pain sensation, anxiety, and other physiological responses.
Biochemical and Physiological Effects
MAFP has been shown to have various biochemical and physiological effects in animal models. One study found that MAFP can reduce pain sensation in mice by inhibiting the biosynthesis of endocannabinoids. Another study found that MAFP can reduce anxiety-like behavior in rats, suggesting that it may have potential as an anxiolytic agent. Additionally, MAFP has been shown to have anti-inflammatory effects in various cell types, which may make it a potential therapeutic agent for inflammatory conditions.
实验室实验的优点和局限性
One advantage of using MAFP in lab experiments is that it is relatively easy to synthesize and purify. Additionally, MAFP has been shown to have specific and potent effects on the biosynthesis of endocannabinoids, which can be useful for investigating the role of endocannabinoids in various physiological processes. However, one limitation of using MAFP is that it may have off-target effects on other enzymes or pathways, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on MAFP. One area of interest is the potential therapeutic applications of MAFP for conditions such as chronic pain and anxiety. Further studies are needed to investigate the efficacy and safety of MAFP as a therapeutic agent in animal models and human clinical trials. Additionally, more research is needed to investigate the mechanism of action of MAFP and its potential off-target effects on other enzymes or pathways. Finally, future studies could investigate the potential use of MAFP as a tool for investigating the role of endocannabinoids in various physiological processes.
合成方法
MAFP can be synthesized through the reaction of 5-methyl-2-furfurylamine and 4-methylphenylacryloyl chloride. This reaction leads to the formation of MAFP, which can be purified through various methods such as column chromatography and recrystallization.
科学研究应用
MAFP has been used in scientific research to investigate its potential therapeutic applications. One study found that MAFP can inhibit the activity of a key enzyme involved in the biosynthesis of endocannabinoids, which are known to play a role in various physiological processes such as pain sensation, mood regulation, and appetite. This suggests that MAFP may have potential as a therapeutic agent for conditions such as chronic pain and anxiety.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-3-6-13(7-4-11)16-15(17)10-9-14-8-5-12(2)18-14/h3-10H,1-2H3,(H,16,17)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBXATRHZRRJQW-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

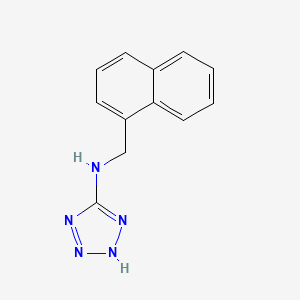
![ethyl 3-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5830338.png)
![ethyl 4-{[(benzylamino)carbonothioyl]amino}benzoate](/img/structure/B5830359.png)
![7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5830364.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}propanamide](/img/structure/B5830372.png)
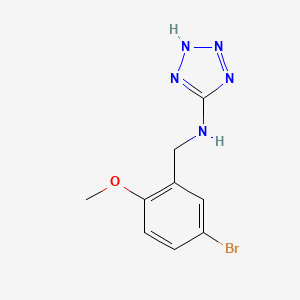


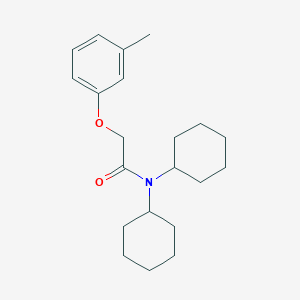

![N-(4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5830423.png)
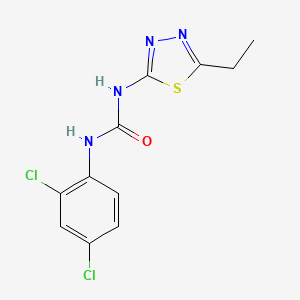

![N-[5-(1-cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5830461.png)